Head-to-Head pKa Comparison: 3-Pyridyl vs. 4-Pyridyl Isomer
The predicted acid dissociation constant (pKa) for the conjugate acid of the pyridine ring is a key determinant of the molecule's charge state, solubility, and metal coordination behavior. The 3-pyridyl isomer exhibits a pKa of 1.79±0.12, which is substantially higher (less acidic) than the 1.07±0.10 pKa of the directly analogous 4-pyridyl isomer . This 0.72 unit difference corresponds to the 3-pyridyl nitrogen being approximately 5.2 times less acidic than its 4-pyridyl counterpart, directly impacting its protonation state at physiological pH and its ability to act as a ligand.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of pyridine conjugate acid |
|---|---|
| Target Compound Data | 1.79 ± 0.12 (Predicted) |
| Comparator Or Baseline | 2-Bromo-5-(pyridin-4-yl)-1,3,4-thiadiazole; pKa = 1.07 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = 0.72; target is 0.72 units less acidic |
| Conditions | Computational prediction; data sourced from ChemicalBook |
Why This Matters
The 3-pyridyl isomer's distinct protonation equilibrium influences its reactivity in acidic reaction conditions and its interaction with biological counterions, making it the correct choice for projects where specific charge states are critical.
